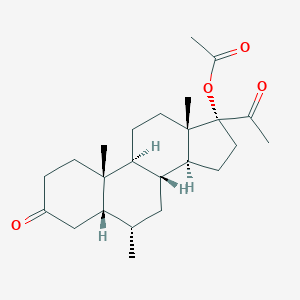

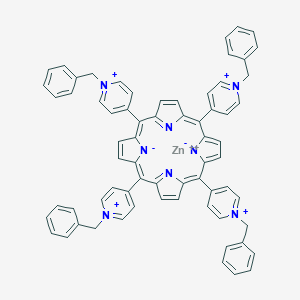

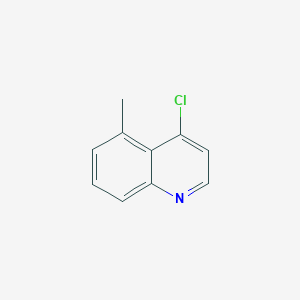

![molecular formula C19H18ClF2N5O2 B132849 2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide CAS No. 206350-07-4](/img/structure/B132849.png)

2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide is a synthetic molecule that appears to be designed for potential therapeutic applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential synthesis of the compound .

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions, starting with the preparation of specific building blocks followed by their condensation. For instance, the synthesis of 3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide involved the condensation of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with an aminated and cyclized intermediate derived from 2,6-difluorobenzonitrile . By analogy, the synthesis of the compound may involve similar strategies, such as the preparation of a difluorophenyl-containing intermediate, followed by the introduction of a triazole moiety and subsequent condensation with a chlorinated benzamide derivative.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized using techniques such as X-ray crystallography. For example, the crystal structure of 3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide was determined, providing insights into the arrangement of atoms and the overall geometry of the molecule . This information is crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. The presence of amino, chloro, and carboxamide groups suggests that the compound may undergo reactions typical for these functionalities, such as nucleophilic substitution or condensation reactions. The specific reactivity would depend on the context of the reaction conditions and the presence of other reactive groups in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often characterized using techniques like thermal analysis, infrared spectroscopy, and NMR spectroscopy. For example, two polymorphs of a related compound were characterized, revealing differences in their thermal behavior, IR absorption bands, and NMR spectra . These techniques can provide information on the stability, purity, and identification of functional groups in the compound. The thermodynamic stability of different polymorphic forms can also be assessed through such analyses.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds and Their Biological Significance

Heterocyclic compounds bearing the triazine scaffold, such as 1,2,4-triazoles, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. Synthetic derivatives of triazine have been prepared and evaluated across various models, exhibiting potent pharmacological activities including antibacterial, antifungal, anti-cancer, antiviral, and antimalarial effects. Triazine analogs, by virtue of their core structure, have shown promising potential as future drugs (Verma et al., 2019).

Amino-1,2,4-Triazoles in Organic Synthesis

Amino-1,2,4-triazoles serve as a crucial raw material in the fine organic synthesis industry. Their applications span across the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. This versatility highlights the potential for 2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide in various scientific research and industrial applications, owing to its triazole component (Nazarov et al., 2021).

Synthesis and Structural Properties of Novel Heterocyclic Compounds

The synthesis and exploration of novel heterocyclic compounds, including those with a triazole ring, are fundamental in the development of new therapeutic agents. High-resolution spectroscopic techniques and structural analysis play a crucial role in understanding these compounds' conformations and reactivity, paving the way for their application in scientific research (Issac & Tierney, 1996).

Strategies for Synthesis of 1,2,4-Triazole-Containing Scaffolds

1,2,4-Triazole-containing scaffolds are of great importance due to their presence in various pharmaceuticals and biologically active compounds. Recent strategies for synthesizing these scaffolds using 3-amino-1,2,4-triazole have been reviewed, highlighting the ongoing research to develop new methodologies for accessing these compounds. This indicates the relevance of studying compounds like 2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide in the context of drug discovery and development (Nasri et al., 2021).

Eigenschaften

IUPAC Name |

2-amino-4-chloro-N-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF2N5O2/c1-11(26-18(28)14-4-2-12(20)6-17(14)23)19(29,8-27-10-24-9-25-27)15-5-3-13(21)7-16(15)22/h2-7,9-11,29H,8,23H2,1H3,(H,26,28)/t11-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTCDDUYCQBXQL-NSPYISDASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)NC(=O)C3=C(C=C(C=C3)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)NC(=O)C3=C(C=C(C=C3)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF2N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

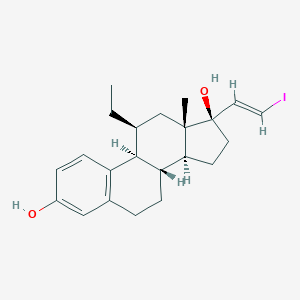

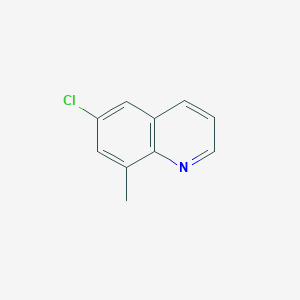

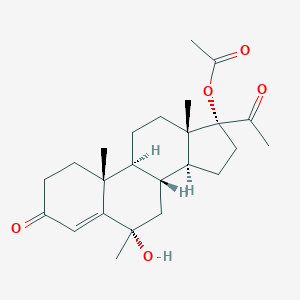

![Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate](/img/structure/B132769.png)

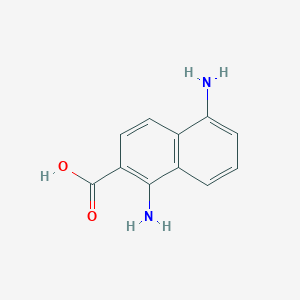

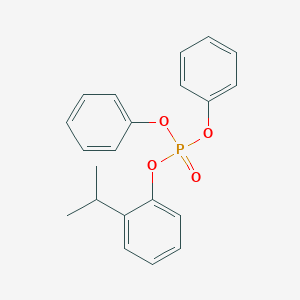

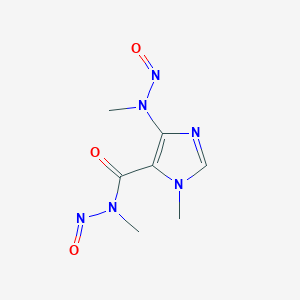

![ethyl 5-[(5-ethoxycarbonyl-2-hydroxy-6-morpholin-4-yl-4-oxo-1H-pyridin-3-yl)-thiophen-2-ylmethyl]-6-hydroxy-2-morpholin-4-yl-4-oxo-1H-pyridine-3-carboxylate](/img/structure/B132770.png)

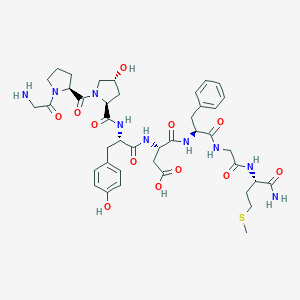

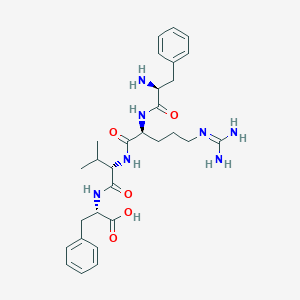

![(4S)-4-Amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B132805.png)